1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
1-(1-(Phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both azetidine and triazole rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenethylsulfonyl group adds to its chemical versatility and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole typically involves multiple steps, starting from commercially available precursors
Formation of Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction involving a suitable amine and an alkyl halide.
Introduction of Phenethylsulfonyl Group: The phenethylsulfonyl group is introduced through a sulfonylation reaction using phenethylsulfonyl chloride and a base such as triethylamine.
Formation of Triazole Ring: The triazole ring is typically formed via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, involving an azide and an alkyne.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the triazole ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
Scientific Research Applications
1-(1-(Phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The phenethylsulfonyl group can enhance the compound’s binding affinity and specificity, while the triazole ring can participate in hydrogen bonding and other interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-(Phenethylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- 1-((1-(Phenethylsulfonyl)azetidin-3-yl)methyl)pyrrolidine-2,5-dione
Uniqueness
1-(1-(Phenethylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of the azetidine and triazole rings, which confer distinct chemical and biological properties. The phenethylsulfonyl group further enhances its versatility and potential for various applications.
Properties
IUPAC Name |
1-[1-(2-phenylethylsulfonyl)azetidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c18-20(19,9-6-12-4-2-1-3-5-12)16-10-13(11-16)17-8-7-14-15-17/h1-5,7-8,13H,6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBZLUXKCKVDSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)CCC2=CC=CC=C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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